(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

Descripción

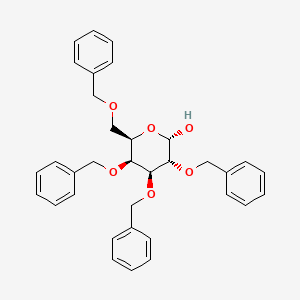

The compound (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol is a stereochemically complex carbohydrate derivative. Its structure features a tetrahydropyran (oxane) ring with three phenylmethoxy (benzyloxy) groups at positions 3, 4, and 5, and a phenylmethoxymethyl substituent at position 6. The hydroxyl group at position 2 distinguishes it from ketone-containing analogs. The compound’s molecular formula is inferred to be C₃₄H₃₆O₆ based on structurally related benzyl-protected sugars (e.g., tetra-O-benzyl-D-glucopyranose, ), with a molecular weight of approximately 540–550 g/mol. Its stereochemistry and protective group arrangement suggest utility in organic synthesis, particularly as an intermediate in glycosylation reactions or chiral building blocks.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-YODGASFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428233 | |

| Record name | AC1OGIXZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-69-4 | |

| Record name | AC1OGIXZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The compound, (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol, also known as 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose, is primarily used as an intermediate in the synthesis of various pharmaceuticals

Mode of Action

The mode of action of 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose involves its use as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives. It has been used successfully as an intermediate for glucosylation couplings.

Biochemical Pathways

The biochemical pathways affected by 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose are related to its role in the synthesis of other compounds. It is used in the preparation of the alpha-glucopyranosyl chloride and in the synthesis of 1-C-alpha-D-glucopyranose derivatives.

Result of Action

The result of the action of 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose is the production of other chemical compounds. It is used as a reagent in chemical reactions, contributing to the formation of new bonds and the creation of new molecules.

Action Environment

The action of 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose is influenced by the conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the yield of the reaction.

Actividad Biológica

The compound (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol , also known by its CAS number 4291-69-4 , is a complex organic molecule characterized by its multiple phenylmethoxy groups. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- Appearance : White to light yellow powder

- Purity : Typically ≥ 98.5%

The structure of this compound features an oxane ring substituted with multiple phenylmethoxy groups, which may influence its biological interactions and solubility properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of phenylmethoxy-substituted oxanes have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the phenyl groups can enhance the antibacterial potency by improving membrane permeability and interaction with bacterial cell walls.

Antioxidant Activity

The presence of phenolic structures in the compound contributes to its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems. Experimental assays have shown that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on specific enzymes linked to metabolic disorders. For example:

- Alpha-glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibitors can help manage blood sugar levels in diabetic patients. The compound has shown promising results in vitro as an alpha-glucosidase inhibitor.

- Cholinesterase Inhibition : The inhibition of cholinesterase is significant for treating neurodegenerative diseases such as Alzheimer’s disease. Preliminary data suggest that this compound may exhibit moderate inhibition of cholinesterase activity.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various phenylmethoxy derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl groups significantly enhanced antimicrobial activity, with the compound showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a strong ability to reduce oxidative stress markers in cultured human cells. This suggests potential applications in nutraceutical formulations aimed at enhancing cellular health.

Case Study 3: Enzyme Inhibition Mechanism

Research conducted on enzyme kinetics revealed that the compound acts as a competitive inhibitor of alpha-glucosidase. This finding was supported by Lineweaver-Burk plots indicating altered Vmax and Km values upon introduction of the compound into enzyme assays.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1 Substituent Variations

Key Observations:

- Steric and Electronic Effects: The target compound’s hydroxyl group at C2 distinguishes it from ketone derivatives (e.g., oxan-2-one in ), which are more reactive toward nucleophiles.

- Protective Group Strategy: Compared to tetra-O-benzyl derivatives (), the target’s single hydroxyl at C2 may serve as a reactive site for further functionalization.

- Stereochemical Influence: Stereoisomers (e.g., ’s (3R,4S,5R,6R)-isomer) may exhibit divergent crystallization behaviors or biological activities due to spatial arrangement.

2.3 Physical and Chemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.